molecular formula C9H8ClN3 B14037946 2-Chloro-7-methylquinazolin-4-amine

2-Chloro-7-methylquinazolin-4-amine

Cat. No.: B14037946
M. Wt: 193.63 g/mol
InChI Key: IZMTXNNIOHVPOV-UHFFFAOYSA-N
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Description

2-Chloro-7-methylquinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Quinazoline derivatives are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methylquinazolin-4-amine typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization. For instance, anthranilic acid derivatives can be coupled with appropriate acid chlorides to generate substituted anthranilates, which then undergo cyclization with acetic anhydride under reflux conditions to afford benzoxazin-4-ones. These intermediates can be further treated with ammonia to yield quinazolinone derivatives .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methylquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the quinazoline ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-7-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-methylquinazolin-4-amine is unique due to the presence of both the chlorine atom at the 2-position and the methyl group at the 7-position. This specific substitution pattern can influence its biological activity and chemical reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-chloro-7-methylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-5-2-3-6-7(4-5)12-9(10)13-8(6)11/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMTXNNIOHVPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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